Structural Differentiation at N2: Furan-2-carbonyl vs. Acetyl Substitution Alters Physicochemical and Pharmacophoric Profile
The N2-furan-2-carbonyl group in CAS 955742-71-9 provides a heteroaromatic carbonyl pharmacophore that is structurally distinct from the N2-acetyl group found in the closest commercial analog, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide (CAS 955757-59-2). In the orexin receptor antagonist patent series (WO 2004/085403), N2-aryl/heteroaryl carbonyl THIQ derivatives demonstrated OX1 receptor binding in calcium mobilization assays, while N2-alkylcarbonyl analogs exhibited substantially shifted selectivity profiles [1]. The furan oxygen provides an additional hydrogen bond acceptor (total HBA = 5) absent in the acetyl analog, directly impacting target binding geometry and off-rate kinetics .
| Evidence Dimension | Hydrogen bond acceptor count and N2 pharmacophore type |
|---|---|
| Target Compound Data | HBA = 5; N2-substituent = furan-2-carbonyl (heteroaromatic, π-excessive) |
| Comparator Or Baseline | CAS 955757-59-2 (N2-acetyl analog): HBA = 4; N2-substituent = acetyl (alkylcarbonyl, non-aromatic) |
| Quantified Difference | +1 HBA; heteroaromatic vs. alkylcarbonyl pharmacophore |
| Conditions | Structural comparison based on molecular formula and patent SAR data (WO 2004/085403 B1) |
Why This Matters
The additional hydrogen bond acceptor and heteroaromatic character of the furan-2-carbonyl group are predicted to alter both target selectivity and pharmacokinetic properties relative to the acetyl analog, making direct substitution scientifically unjustified without confirmatory profiling.
- [1] Aissaoui, H., Clozel, M., Weller, T., Koberstein, R., Sifferlen, T., & Fischli, W. (2004). Tetrahydroisoquinolyl acetamide derivatives for use as orexin receptor antagonists. International Patent Publication WO 2004/085403 B1. View Source
